Naphthol AS-OL acetate chemical properties
Naphthol AS-OL acetate chemical properties
Physiochemical Profile and Bioanalytical Applications[1]
Executive Summary
Naphthol AS-OL acetate (CAS: 7128-79-2) is a high-specificity fluorogenic and chromogenic substrate utilized primarily in the histochemical detection of esterase enzymes. Structurally defined as the acetate ester of 3-hydroxy-2-naphthoic acid 2-methoxyanilide, it serves as a critical tool in hematopathology for distinguishing monocytic lineages from granulocytic series in leukemia classification. Unlike simpler substrates (e.g.,
Part 1: Molecular Architecture & Physiochemical Properties[1]
Naphthol AS-OL acetate is a hydrophobic ester. Its utility stems from the balance between its stability in buffer solutions and its rapid hydrolysis by specific esterases (EC 3.1.1.x).
1.1 Chemical Identity
| Property | Specification |
| IUPAC Name | 3-acetyloxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |
| Common Name | Naphthol AS-OL Acetate |
| CAS Number | 7128-79-2 |
| Molecular Formula | |
| Molecular Weight | 335.35 g/mol |
| Parent Fluorophore | Naphthol AS-OL (CAS: 135-62-6) |
| Leaving Group | Acetate |
1.2 Physical Characteristics[1][2]
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Appearance: White to off-white crystalline powder.
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Solubility:
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Water:[3] Insoluble (requires organic co-solvent).
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Organic Solvents: Soluble in Acetone, Dimethylformamide (DMF), and Ethanol.
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Reaction Media: Typically prepared as a stock solution in acetone/DMF and diluted into an aqueous phosphate buffer.
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Stability:
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Solid State:[2] Stable at -20°C for >2 years if desiccated and protected from light.
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Solution: Labile in aqueous solution; susceptible to spontaneous hydrolysis at pH > 8.0. Must be prepared fresh.
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Part 2: Mechanistic Reactivity
The detection mechanism relies on a two-step "Simultaneous Coupling" reaction. The high substantivity of the Naphthol AS-OL moiety (due to the o-methoxy group on the anilide ring) ensures that the reaction product precipitates immediately at the enzyme site rather than diffusing into the surrounding medium.
2.1 Reaction Pathway
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Enzymatic Hydrolysis: Non-specific esterases (e.g., Monocyte esterase) attack the ester linkage, releasing the acetate group and the insoluble Naphthol AS-OL intermediate.
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Azo Coupling: The free naphthol moiety reacts instantly with a diazonium salt (e.g., Fast Blue BB) present in the incubation medium to form a deeply colored, insoluble azo dye.
Figure 1: Mechanistic pathway of Naphthol AS-OL acetate hydrolysis and subsequent azo dye formation.
Part 3: Analytical & Histochemical Applications
3.1 Hematopathology (Leukemia Classification)
Naphthol AS-OL acetate is particularly valued for distinguishing Acute Myelomonocytic Leukemia (M4) and Acute Monocytic Leukemia (M5) from granulocytic leukemias.
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Monocytes: Show strong, fluoride-inhibitable positivity.
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Granulocytes: Generally show weak or negative reaction (unlike Naphthol AS-D Chloroacetate esterase, which stains granulocytes intensely).
3.2 Experimental Protocol: Esterase Staining
Objective: Visualize esterase activity in blood smears or tissue sections.
Reagents Required:
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Fixative: Citrate-Acetone-Methanol (CAM) or 10% Formalin-Acetone.
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Stock Substrate: 10 mg Naphthol AS-OL Acetate dissolved in 2 mL Acetone.
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Buffer: 0.1M Phosphate Buffer (pH 7.0).
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Coupler: Fast Blue BB Salt (or Fast Garnet GBC).
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Counterstain: Nuclear Fast Red or Methyl Green.
Step-by-Step Methodology:
Figure 2: Workflow for Naphthol AS-OL Acetate Esterase Staining.
Protocol Notes:
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Fluoride Inhibition Test: To confirm monocytic origin, run a parallel slide with 1.5 mg/mL Sodium Fluoride added to the incubation mixture. Monocytic esterase is inhibited (negative stain), while granulocytic esterase is resistant.
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pH Control: Maintain pH between 6.3 and 7.4. Higher pH causes spontaneous hydrolysis (background noise); lower pH reduces enzyme activity.
Part 4: Synthesis & Purity Analysis
For drug development applications involving prodrug design or assay validation, verifying the purity of Naphthol AS-OL acetate is critical.
Synthesis Route (General): Reaction of Naphthol AS-OL (3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide) with Acetic Anhydride in the presence of a base (Pyridine or Triethylamine).
Quality Control Parameters:
| Method | Acceptance Criteria |
|---|---|
| HPLC | >98% Purity (Reverse phase, C18 column, Acetonitrile/Water gradient). |
| 1H-NMR | Confirm Acetyl methyl singlet (~2.3 ppm) and absence of free phenolic proton. |
| TLC | Single spot (Silica gel; Hexane:Ethyl Acetate 7:3); Rf distinct from parent naphthol. |
Part 5: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of powder.
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Storage: Store at -20°C. Keep desiccated.
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Disposal: Dispose of azo-dye waste streams as hazardous chemical waste (contains diazonium salts and organic solvents).
References
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National Center for Biotechnology Information (NCBI).
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[Link]
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- Sigma-Aldrich.
- ChemicalBook.
- Creative Enzymes.
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Bain, B. J., et al.Dacie and Lewis Practical Haematology. 12th Edition. Elsevier, 2016.
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[Link]
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